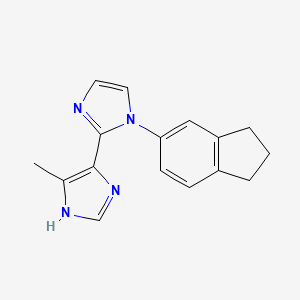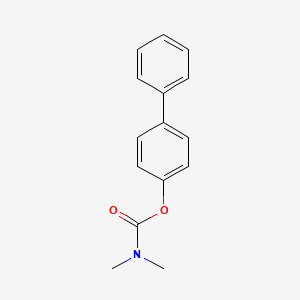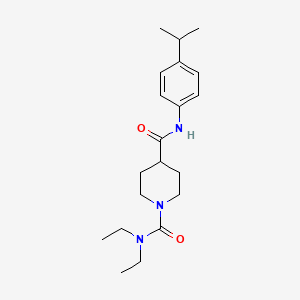
1-(3,4-difluorobenzyl)-4-(2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-difluorobenzyl)-4-(2-methylphenyl)piperazine, commonly known as DF-MP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery.
Applications De Recherche Scientifique
DF-MP has been studied extensively for its potential applications in various fields of scientific research. Some of the significant areas of research include:
1. Medicinal Chemistry: DF-MP has shown promising results in the development of novel therapeutic agents for the treatment of various diseases, including cancer, schizophrenia, and depression. Studies have shown that DF-MP exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells.
2. Neuropharmacology: DF-MP has been studied for its effects on the central nervous system (CNS). It has been found to act as a selective serotonin reuptake inhibitor (SSRI), which makes it a potential candidate for the treatment of depression and other mood disorders.
3. Drug Discovery: DF-MP has been used as a lead compound in the development of new drugs with improved pharmacological properties. Various analogs of DF-MP have been synthesized and tested for their biological activities, leading to the identification of several potential drug candidates.
Mécanisme D'action
The exact mechanism of action of DF-MP is not fully understood. However, studies have suggested that it acts by modulating the levels of neurotransmitters, including serotonin, dopamine, and norepinephrine, in the CNS. DF-MP has been found to inhibit the reuptake of serotonin, which leads to an increase in its concentration in the synaptic cleft. This, in turn, enhances the activation of serotonin receptors, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
DF-MP has been found to exhibit various biochemical and physiological effects, including:
1. Anticancer activity: DF-MP has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
2. Antidepressant and anxiolytic effects: DF-MP has been found to exhibit antidepressant and anxiolytic effects by increasing the levels of serotonin in the CNS.
3. Anti-inflammatory activity: DF-MP has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DF-MP has several advantages and limitations for lab experiments. Some of the significant advantages include:
1. High potency: DF-MP exhibits high potency, which makes it a suitable candidate for drug development.
2. Selective serotonin reuptake inhibitor: DF-MP acts as a selective serotonin reuptake inhibitor, making it a potential candidate for the treatment of depression and other mood disorders.
3. Easy synthesis: DF-MP can be synthesized easily using readily available starting materials and simple synthetic procedures.
Some of the significant limitations of DF-MP for lab experiments include:
1. Limited solubility: DF-MP has limited solubility in water, which can make it challenging to work with in aqueous environments.
2. Lack of in vivo data: Despite its promising in vitro results, there is a lack of in vivo data on the efficacy and safety of DF-MP.
3. Potential toxicity: DF-MP has been found to exhibit potential toxicity at high doses, which can limit its use in certain applications.
Orientations Futures
DF-MP has significant potential for future research in various fields. Some of the possible future directions include:
1. Development of novel therapeutic agents: DF-MP can be used as a lead compound in the development of novel therapeutic agents for the treatment of various diseases, including cancer and depression.
2. Exploration of its mechanism of action: Further studies are needed to explore the exact mechanism of action of DF-MP, which can help in the development of more effective drugs.
3. In vivo studies: More in vivo studies are needed to evaluate the efficacy and safety of DF-MP in animal models and humans.
4. Development of new synthetic methods: New synthetic methods can be developed to improve the yield and purity of DF-MP, making it more suitable for large-scale production.
Conclusion:
In conclusion, DF-MP is a promising compound with significant potential for various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its full potential in drug discovery and other fields.
Méthodes De Synthèse
DF-MP can be synthesized through a multistep process involving the reaction of 3,4-difluorobenzylamine with 2-methylphenylpiperazine. The reaction is typically carried out in the presence of a suitable catalyst, such as palladium on carbon or copper sulfate, under an inert atmosphere of nitrogen or argon. The resulting product is then purified using various techniques, including column chromatography, recrystallization, and distillation.
Propriétés
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2/c1-14-4-2-3-5-18(14)22-10-8-21(9-11-22)13-15-6-7-16(19)17(20)12-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHKTEZADZPGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5331160.png)
![6-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5331161.png)


![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331179.png)
![N-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5331194.png)
![4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5331207.png)
![(3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5331213.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5331221.png)

![3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5331253.png)
![2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331259.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride](/img/structure/B5331270.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331278.png)